Ungeremine

Description

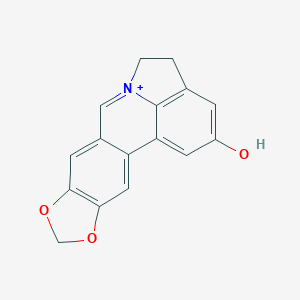

Structure

2D Structure

3D Structure

Properties

CAS No. |

72510-04-4 |

|---|---|

Molecular Formula |

C10H13N3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

5-methyl-2-phenyl-3,4-dihydropyrazol-3-amine |

InChI |

InChI=1S/C10H13N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-6,10H,7,11H2,1H3 |

InChI Key |

IUKCTAQXDOOJBC-UHFFFAOYSA-N |

SMILES |

C1C[N+]2=CC3=CC4=C(C=C3C5=CC(=CC1=C52)O)OCO4 |

Canonical SMILES |

CC1=NN(C(C1)N)C2=CC=CC=C2 |

Other CAS No. |

2121-12-2 |

Related CAS |

61221-41-8 (acetate salt) |

Synonyms |

AT 1840 lycobetaine lycobetaine acetate ungeremine ungeremine chloride ungeremine, acetate salt |

Origin of Product |

United States |

Synthetic Approaches and Analog Design

Strategies for Chemical Synthesis of Ungeremine

Total synthesis of this compound has been achieved. One reported strategy involves a Ziegler-Ullmann reaction as a key step in the synthesis of Amaryllidaceae pyrrolophenanthridinium alkaloids, including this compound. nih.govacs.org Another total synthesis approach utilizes a radical cyclisation as a key step. lookchem.comcapes.gov.br

Semisynthesis of this compound Analogues from Natural Precursors

Semisynthesis offers a practical route to this compound analogues, often starting from readily available Amaryllidaceae alkaloids like lycorine (B1675740) and pseudolycorine (B1215541). chemfaces.comacs.orgnih.gov This approach leverages the existing complex molecular scaffolds of these natural products.

Derivation from Lycorine and Pseudolycorine

This compound can be obtained as a metabolite from the microbial degradation of lycorine by Pseudomonas species strain ITM 311. researchgate.net this compound has also been obtained by the selenium dioxide oxidation of lycorine. chemfaces.comacs.orgresearchgate.net Similarly, zefbetaine, another betaine-type alkaloid, has been obtained by the selenium dioxide oxidation of pseudolycorine. chemfaces.comacs.orgresearchgate.net

Chemical Transformation Methodologies for Analog Generation

Several chemical transformation methodologies are employed to synthesize this compound analogues from natural precursors like lycorine and pseudolycorine.

Hydrochlorination

Hydrochlorination of this compound yields this compound hydrochloride. chemfaces.comacs.orgnih.gov This transformation involves treating this compound with hydrochloric acid. acs.org this compound hydrochloride has shown similar activity to this compound in certain biological assays and is water-soluble, which may offer advantages for specific applications. acs.orgnih.gov

Selenium Dioxide Oxidation

Selenium dioxide oxidation is a method used to prepare this compound and its analogues from lycorine and pseudolycorine. chemfaces.comacs.orgnih.govresearchgate.net Oxidation of lycorine with selenium dioxide yields an isomer of this compound. chemfaces.comacs.orgnih.gov Applying a modified protocol for selenium dioxide oxidation of lycorine can also yield this compound itself. researchgate.net Oxidation of pseudolycorine with selenium dioxide yields zefbetaine. chemfaces.comacs.orgnih.govresearchgate.net This reaction typically involves using selenium dioxide in a solvent like ethanol. researchgate.net

Phosphorus Oxychloride Treatment

Treatment of lycorine with phosphorus oxychloride allows for the synthesis of an anhydrolycorine lactam. chemfaces.comacs.orgnih.govresearchgate.net This transformation results in the deoxygenation and oxygenation of specific carbon atoms (C-2 and C-7) in the C and B rings of the lycorine skeleton, respectively, relative to this compound. chemfaces.comacs.orgnih.govresearchgate.net

Development of Novel this compound Analogues for Enhanced Activity

Research into this compound and related Amaryllidaceae alkaloids has focused on developing novel analogues to enhance specific biological activities, including antibacterial and acetylcholinesterase inhibitory effects. Structure-activity relationship (SAR) studies have been crucial in identifying key structural features that influence the potency and selectivity of these compounds.

Studies evaluating this compound analogues for antibacterial activity against Flavobacterium columnare have provided insights into the structural requirements for this effect. The aromatization of the C ring and the presence of an azomethine group at C-7 of the B ring, which contributes to the betaine (B1666868) nature of this compound, are considered important for antibacterial activity. acs.orgnih.gov The position of oxygenation on the C ring and the presence of the 1,3-dioxole (B15492876) ring on the A ring of the pyrrolo[de]phenanthridine skeleton also play a significant role. acs.orgnih.gov

One hemisynthesized analogue, this compound hydrochloride (analogue 2), demonstrated antibacterial activity similar to that of this compound (compound 1) against F. columnare based on 24-hour IC50 results. acs.orgnih.gov While not more active than this compound itself, analogue 2 offers the advantage of water solubility, which is an important consideration for potential delivery mechanisms in therapeutic applications. acs.orgnih.gov In contrast, an anhydrolycorine lactam (analogue 5), synthesized by modifying lycorine, showed significantly reduced activity. acs.orgnih.gov This reduction in activity was attributed to the oxidation of H2C-7 to a carbonyl group, leading to a tertiary amide and a loss of the betaine nature characteristic of this compound. acs.org This finding highlights the importance of the betaine structure for antibacterial potency. acs.org

Previous SAR studies on related activities, such as antibiotic activity against Corynebacterium fascians and the inhibition of ascorbic acid biosynthesis, had suggested that the oxidation state of C-7 did not significantly affect activity, which is in contrast to the findings regarding antibacterial activity against F. columnare. acs.org This underscores that the optimal structural features for activity can be dependent on the specific biological target or assay.

This compound is also recognized as a potent acetylcholinesterase (AChE) inhibitor. capes.gov.brjst.go.jpcaymanchem.com Its IC50 value for AChE inhibition has been reported as 0.35 µM, demonstrating stronger activity than galanthamine (B1674398) (IC50 = 2.2 µM), a drug used for Alzheimer's disease. capes.gov.brjst.go.jpcaymanchem.com Research into this compound and its derivatives as topoisomerase inhibitors has also been conducted. caymanchem.comnih.govresearchgate.netchemfaces.com Studies suggest that the positively charged nitrogen atom in this compound derivatives is important for cytotoxic activity in eukaryotic cells. nih.govresearchgate.net This observation has led to the suggestion that synthesizing this compound derivatives with uncharged nitrogen(s) could be a strategy for developing antibacterial agents with potentially reduced toxicity to eukaryotic cells, allowing for a more rational SAR study in this direction. nih.gov

Further research has explored the synthesis and activity of other this compound-related compounds. For instance, alkoxypyrrolophenanthridinium salts and their analogues, related to this compound, have been prepared and evaluated for antileukemic activity. nih.gov These studies have discussed the importance of the quaternary nitrogen atom, alkoxy groups, molecular planarity, and steric factors in relation to antileukemic activity. nih.gov

While some studies have indicated that none of the tested this compound analogues were more active than this compound itself against F. columnare, the exploration of structural modifications continues to be a valuable approach for discovering analogues with potentially enhanced or more selective activities against various targets. acs.orgrsc.org The development of novel this compound analogues relies on a detailed understanding of how structural changes influence interactions with specific biological macromolecules, such as enzymes and DNA. mdpi.com

Below is a table summarizing some research findings on this compound and select analogues:

| Compound | Activity Tested | IC50 / Result | Notes | Source |

| This compound (1) | Antibacterial (F. columnare) | Strong activity | Betaine nature important for activity. acs.org | acs.orgnih.gov |

| This compound Hydrochloride (2) | Antibacterial (F. columnare) | Similar activity to this compound (1) (24-h IC50) | Water soluble. acs.org | acs.orgnih.gov |

| Anhydrolycorine lactam (5) | Antibacterial (F. columnare) | Lowest activity (24-h IC50) | Loss of betaine nature. acs.org | acs.orgnih.gov |

| This compound | Acetylcholinesterase Inhibition | 0.35 µM | More potent than galanthamine (2.2 µM). capes.gov.br | capes.gov.brjst.go.jpcaymanchem.com |

| This compound | Human Topoisomerase I Inhibition | 6.1 µM | Targets both mammalian and bacterial topoisomerases. caymanchem.com | caymanchem.com |

| This compound | Human Topoisomerase IIα Inhibition | 25.8 µM | caymanchem.com | |

| This compound | E. coli Topoisomerase I Inhibition | 15 µM | caymanchem.com | |

| This compound | E. coli Topoisomerase IV Inhibition | 7.3 µM | caymanchem.com | |

| This compound | Antileukemic Activity | Discussed in relation to structural features | Importance of quaternary nitrogen, alkoxy groups, planarity. nih.gov | nih.gov |

Structure Activity Relationship Sar Studies of Ungeremine

Identification of Key Structural Determinants for Antibacterial Activity

SAR studies have revealed that specific structural motifs within the ungeremine scaffold are critical for its antibacterial efficacy. Modifications to different parts of the molecule have led to a deeper understanding of its mechanism of action against various bacterial strains.

Role of C Ring Aromatization

The aromatization of the C ring in the this compound structure is a significant determinant of its antibacterial activity. acs.orgnih.gov Studies comparing this compound to its analogues have demonstrated that a planar, aromatic C ring enhances its ability to inhibit bacterial growth. This feature is believed to facilitate intercalation with bacterial DNA or interaction with other planar biological targets.

Significance of Azomethine Group Oxidation at C-7 of the B Ring

The oxidation state at the C-7 position of the B ring, specifically the presence of an azomethine group, is another crucial factor for antibacterial potency. acs.orgnih.gov This feature, which contributes to the betaine (B1666868) nature of this compound, is thought to be important for the molecule's interaction with bacterial targets. The imine functionality can participate in various biochemical reactions, including the formation of covalent bonds with nucleophilic residues in bacterial enzymes or proteins, leading to their inactivation.

Structural Features Correlated with Cytotoxic and Anticancer Potency

In addition to its antibacterial properties, this compound exhibits notable cytotoxic and anticancer activities. SAR studies in this area have pinpointed specific structural elements that are essential for its potency against cancer cell lines.

Importance of a Positively Charged Nitrogen Atom in the Phenanthridine (B189435) Core

A critical feature for the cytotoxic activity of this compound and related phenanthridine alkaloids is the presence of a positively charged nitrogen atom within the core structure. nih.gov This permanent positive charge is believed to enhance the molecule's interaction with negatively charged biological macromolecules, such as DNA and certain proteins. This electrostatic interaction can facilitate the intercalation of the planar phenanthridine ring system into the DNA double helix, disrupting DNA replication and transcription and ultimately leading to cancer cell death. nih.gov The quaternized nitrogen is a key pharmacophoric element that distinguishes this compound's potent cytotoxic profile. nih.gov this compound has displayed cytotoxic activity against various cancer cell lines, including multidrug-resistant phenotypes. nih.govresearchgate.net

Compound Activity Data

| Compound Name | Key Structural Features | Reported Activity |

| This compound | Aromatic C ring, Azomethine at C-7, 1,3-dioxole (B15492876) ring, Positively charged nitrogen | Antibacterial, Cytotoxic, Anticancer |

| Lycorine (B1675740) | Non-aromatic C ring | Antiviral, Antifungal, Weaker antibacterial and cytotoxic activity compared to this compound |

| Anhydrolycorine lactam | Deoxygenation and oxygenation of C-2 and C-7 of the C and B rings, respectively | Low antibacterial activity |

Implications of C-8 Hydroxylation in Related Analogues

The strategic placement of hydroxyl groups on the aromatic ring of Amaryllidaceae alkaloids, such as this compound and its analogues, can significantly influence their biological profiles. While direct structure-activity relationship (SAR) studies focusing exclusively on C-8 hydroxylation of this compound are not extensively documented in publicly available research, valuable insights can be extrapolated from studies on closely related crinine (B1220781) and haemanthamine-type alkaloids. These compounds share a similar tetracyclic core structure with this compound, making them relevant models for understanding the potential impact of substitution at the C-8 position.

Research into the SAR of various Amaryllidaceae alkaloids has consistently highlighted the importance of the substitution pattern on the aromatic D-ring for cytotoxic and other biological activities. For instance, the presence and position of hydroxyl and methoxy (B1213986) groups can modulate the potency and selectivity of these compounds.

In the broader context of Amaryllidaceae alkaloids, hydroxylation on the aromatic ring is a key determinant of bioactivity. For example, in the case of the related alkaloid lycorine, the presence and stereochemistry of hydroxyl groups on the C-ring are known to be critical for its potent anticancer and antiviral effects. While this pertains to a different part of the molecule, it underscores the principle that hydroxyl groups play a pivotal role in the interaction of these alkaloids with their biological targets.

Although specific data on C-8 hydroxylated this compound analogues are scarce, the general principles of SAR in this chemical class suggest that the introduction of a hydroxyl group at this position would likely alter the electronic distribution and steric properties of the molecule. Such a modification could influence the compound's ability to bind to target proteins or nucleic acids, thereby affecting its biological activity. Further synthetic and biological evaluation of C-8 hydroxylated this compound analogues is necessary to definitively elucidate the role of this specific structural modification.

Mechanistic Investigations of Ungeremine S Biological Actions

Molecular Mechanisms of Antimicrobial Activity

The antimicrobial properties of ungeremine are significantly attributed to its ability to disrupt fundamental cellular processes, particularly those involving nucleic acids.

This compound's primary mechanism for inhibiting nucleic acid synthesis is through the targeting of topoisomerase enzymes. researchgate.net These enzymes are crucial for managing the topological state of DNA during replication, transcription, and other vital cellular functions. nih.gov By interfering with topoisomerase activity, this compound effectively halts DNA replication and transcription, leading to an antibacterial effect. researchgate.netcreative-biolabs.com The planar nature of this compound facilitates its intercalation into DNA, a process that is further stabilized by its positively charged nitrogen atom forming an ionic bond with the phosphate groups of the DNA backbone. nih.gov This interaction with DNA is a key factor in its ability to inhibit topoisomerase enzymes. nih.gov

This compound has been shown to directly target and impair the function of both bacterial and mammalian topoisomerases. nih.gov

Research has demonstrated that this compound is an effective inhibitor of bacterial topoisomerases. It potently inhibits the relaxation activity of Escherichia coli topoisomerase IV (EcTopoIV), a type II topoisomerase, with a half-maximal inhibitory concentration (IC50) of 7.3 µM. nih.gov Additionally, it inhibits E. coli topoisomerase I (EcTopoI), a type I topoisomerase, with an IC50 of 15.0 µM. nih.gov This broad-spectrum inhibition of essential bacterial enzymes underscores its antimicrobial potential.

A significant aspect of this compound's antimicrobial action is its ability to act as a poison for bacterial topoisomerase IA (TopoIA). nih.gov Instead of merely inhibiting the enzyme, this compound stabilizes the complex formed between TopoIA and DNA, which leads to an increase in enzyme-mediated DNA cleavage. nih.gov This promotion of DNA cleavage can be augmented by as much as 250-fold, a noteworthy effect as there are few known inhibitors for this particular bacterial enzyme. nih.gov This mechanism transforms this compound into a potent agent for inducing DNA damage in bacteria. nih.gov

This compound also exhibits inhibitory activity against mammalian topoisomerases. It has been found to reduce the relaxation activity of human topoisomerase I (hTopoI) and human topoisomerase IIα (hTopoIIα). nih.gov The IC50 values for this inhibition were determined to be 6.1 µM for hTopoI and 25.8 µM for hTopoIIα. nih.gov This activity against human topoisomerases is a key component of its anticancer effects.

| Enzyme Target | Organism | Type | IC50 (µM) |

| Topoisomerase I (hTopoI) | Human | Type I | 6.1 ± 0.4 |

| Topoisomerase IIα (hTopoIIα) | Human | Type II | 25.8 ± 2.3 |

| Topoisomerase IV (EcTopoIV) | E. coli | Type II | 7.3 ± 1.1 |

| Topoisomerase I (EcTopoI) | E. coli | Type I | 15.0 ± 1.2 |

Direct Targeting of Topoisomerase Enzymes

Mechanisms Underlying Anticancer and Cytotoxic Effects

The anticancer and cytotoxic properties of this compound are multifaceted, involving the induction of various forms of programmed cell death and demonstrating effectiveness against a range of cancer cell lines, including those with multidrug resistance.

This compound displays cytotoxic activity against numerous cancer cell lines. For instance, it has shown a prominent effect on the highly proliferative leukemia cell line HL-60, with an IC50 of 1.4 µM, while being less active against the human breast adenocarcinoma cell line MCF-7, with an IC50 greater than 40 µM. Further studies have detailed its cytotoxicity across nine different cancer cell lines, with IC50 values ranging from 3.67 µM in MDA-MB-231-BCRP breast carcinoma cells to 75.24 µM in CEM/ADR5000 leukemia cells.

A key aspect of this compound's anticancer mechanism is its ability to induce multiple pathways of programmed cell death. Research has shown that this compound can induce apoptosis, which is mediated by the activation of caspases, alteration of the mitochondrial membrane potential, and an increase in the production of reactive oxygen species. In addition to apoptosis, this compound has also been found to induce other forms of cell death, including ferroptosis, necroptosis, and autophagy. This capacity to trigger cell death through multiple mechanisms makes it a promising candidate for overcoming resistance to conventional anticancer drugs.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231-BCRP | Breast Carcinoma | 3.67 |

| CCRF-CEM | Leukemia | - |

| CEM/ADR5000 | Leukemia | 75.24 |

| HL-60 | Leukemia | 1.4 |

| MCF-7 | Breast Adenocarcinoma | >40 |

Induction of Programmed Cell Death Pathways

This compound is a potent inducer of programmed cell death, a critical process for tissue homeostasis and a key target in cancer therapy. Its cytotoxicity against various cancer cell lines, including multidrug-resistant phenotypes, is attributed to its ability to activate several cell death pathways simultaneously. researchgate.net

A primary mechanism of this compound-induced cell death is the induction of apoptosis, a well-characterized form of programmed cell death. Research has demonstrated that this compound treatment leads to the activation of caspases, a family of cysteine proteases that are central executioners of the apoptotic pathway. researchgate.net This activation initiates a cascade of molecular events, including the cleavage of specific cellular substrates, ultimately leading to the dismantling of the cell. Mechanistic studies have confirmed that this compound's pro-apoptotic effects are mediated through caspase activation. researchgate.net

In addition to apoptosis, this compound has been found to induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. researchgate.net This pathway is distinct from apoptosis and has emerged as a promising target for cancer therapy. This compound's ability to trigger ferroptosis contributes to its cytotoxic effects, particularly in cancer cells that may be resistant to traditional apoptosis-inducing agents. researchgate.net The induction of ferroptosis by this compound has been observed in various cancer cell lines, including breast cancer cells. researchgate.net

Further expanding its cytotoxic arsenal, this compound also induces necroptosis, a regulated form of necrosis. researchgate.net Unlike apoptosis, which is generally a non-inflammatory process, necroptosis can elicit an immune response. The activation of this pathway by this compound represents another avenue by which it can eliminate cancer cells. The concurrent induction of apoptosis, ferroptosis, and necroptosis underscores the compound's multi-pronged approach to inhibiting cancer cell proliferation. researchgate.net

Modulation of Autophagy in Cancer Cell Lines

Autophagy, a cellular process involving the degradation of cellular components, plays a dual role in cancer, sometimes promoting survival and at other times contributing to cell death. Studies have shown that this compound can modulate autophagy in cancer cells. researchgate.net While the precise interplay between this compound-induced autophagy and other cell death pathways is still under investigation, its ability to influence this critical cellular process is a key aspect of its biological activity. researchgate.net

Role of Mitochondrial Membrane Potential Alterations and Reactive Oxygen Species Production

Mitochondria play a central role in programmed cell death. This compound has been shown to affect mitochondrial function, leading to alterations in the mitochondrial membrane potential (MMP). researchgate.net A decrease in MMP is often a precursor to apoptosis. Furthermore, this compound treatment leads to an increase in the production of reactive oxygen species (ROS). researchgate.net Elevated ROS levels can cause significant cellular damage and trigger various cell death pathways. The interplay between MMP alteration and increased ROS production is a critical component of this compound's mechanism of action. researchgate.net

Acetylcholinesterase Enzyme Inhibitory Mechanism

While the cytotoxic effects of this compound are well-documented, its potential as an acetylcholinesterase (AChE) inhibitor has also been a subject of interest. Acetylcholinesterase is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, a therapeutic strategy for conditions such as Alzheimer's disease.

Although direct mechanistic studies on this compound's inhibition of acetylcholinesterase are not extensively available in the reviewed literature, research on the plant from which it is derived, Pancratium maritimum, provides some insights. Extracts from the flowers of Pancratium maritimum, which contain a mixture of alkaloids including this compound, have demonstrated significant inhibitory activity against acetylcholinesterase. researchgate.netresearchgate.net The alkaloid mixture from these flowers showed potent inhibition with an IC50 value of 22.02 ± 0.59 μg/ml. researchgate.netresearchgate.net This suggests that alkaloids from this plant, potentially including this compound, contribute to this inhibitory effect. However, further research is required to elucidate the specific inhibitory mechanism and potency of purified this compound on the acetylcholinesterase enzyme.

Compound Names Mentioned

| Compound Name |

| This compound |

| Doxorubicin |

| Acetylcholine |

Research Findings on this compound's Cytotoxic Activity

| Cancer Cell Line | Phenotype | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

|---|---|---|---|

| MDA-MB-231-BCRP | Breast Carcinoma (Drug-Resistant) | 3.67 | N/A |

| CEM/ADR5000 | Leukemia (Drug-Resistant) | 75.24 | 122.96 |

| CCRF-CEM | Leukemia (Drug-Sensitive) | N/A | 0.02 |

Preclinical Efficacy and Biological Activities

Antibacterial Activities in In Vitro and Animal Models

Ungeremine has shown antibacterial activity against both Gram-negative and Gram-positive bacterial strains. Its mechanism of action involves the inhibition of bacterial topoisomerases, essential enzymes for DNA replication and manipulation in bacteria. nih.govnih.govresearchgate.netfrontiersin.org Specifically, this compound has been found to impair the activity of bacterial type IA and type IV topoisomerases. nih.govresearchgate.net This targeting of bacterial topoisomerases, particularly TopoIA, represents a potential new strategy in antimicrobial chemotherapy. nih.gov

Efficacy against Gram-Negative Bacterial Strains (e.g., Flavobacterium columnare, Escherichia coli, Pseudomonas aeruginosa)

This compound has demonstrated strong antibacterial activity against the Gram-negative bacterium Flavobacterium columnare, the causative agent of columnaris disease in fish, such as channel catfish. chemfaces.comscience.govacs.orgnih.gov Studies evaluating this compound and its hemisynthesized analogues against F. columnare have provided insights into the structural features important for this activity. acs.orgnih.gov For F. columnare isolates ALM-00-173 and BioMed, this compound showed 24-hour IC50 values of 3.7 ± 0.6 μM and 2.8 ± 0.6 μM, respectively, and MIC values of 10.0 ± 0 μM for both isolates. acs.org

{

"data": [

{

"Strain": "Flavobacterium columnare ALM-00-173",

"24-h IC₅₀ (μM)": "3.7 ± 0.6",

"MIC (μM)": "10.0 ± 0"

},

{

"Strain": "Flavobacterium columnare BioMed",

"24-h IC₅₀ (μM)": "2.8 ± 0.6",

"MIC (μM)": "10.0 ± 0"

}

],

"type": "table",

"labels": [

{"key": "Strain", "label": "Bacterial Strain", "type": "TEXT"},

{"key": "24-h IC₅₀ (μM)", "label": "24-h IC₅₀ (μM)", "type": "TEXT"},

{"key": "MIC (μM)", "label": "MIC (μM)", "type": "TEXT"}

]

}

This compound has also shown activity against Escherichia coli. In vitro studies have indicated that this compound inhibits E. coli topoisomerases, specifically EcTopoIV and EcTopoI, with IC50 values of 7.3 ± 1.1 μM and 15.0 ± 1.2 μM, respectively. nih.govThis suggests that this compound can interfere with essential DNA processes in E. coli.

{

"data": [

{

"Enzyme": "EcTopoIV",

"IC₅₀ (μM)": "7.3 ± 1.1"

},

{

"Enzyme": "EcTopoI",

"IC₅₀ (μM)": "15.0 ± 1.2"

}

],

"type": "table",

"labels": [

{"key": "Enzyme", "label": "E. coli Topoisomerase", "type": "TEXT"},

{"key": "IC₅₀ (μM)", "label": "IC₅₀ (μM)", "type": "TEXT"}

]

}

Against Pseudomonas aeruginosa, a Gram-negative bacterium known for its resistance, this compound has exhibited antibacterial activity with a Minimum Inhibitory Concentration (MIC) value of 8 mg/mL in some studies. researchgate.net 5.1.2. Efficacy against Gram-Positive Bacterial Strains (e.g., Staphylococcus epidermidis, Enterococcus faecalis)

This compound has demonstrated efficacy against Gram-positive bacteria as well. Studies have reported antibacterial activity against Staphylococcus epidermidis with an MIC value of 31.25 μg/mL. nih.govFor Enterococcus faecalis, this compound has shown a MIC value of 8 mg/mL. researchgate.netresearchgate.net

{

"data": [

{

"Strain": "Staphylococcus epidermidis",

"MIC": "31.25 μg/mL"

},

{

"Strain": "Enterococcus faecalis",

"MIC": "8 mg/mL"

}

],

"type": "table",

"labels": [

{"key": "Strain", "label": "Bacterial Strain", "type": "TEXT"},

{"key": "MIC", "label": "MIC Value", "type": "TEXT"}

]

}

Antifungal Activities and Novel Delivery Strategies

This compound has shown promise as a potential biofungicide. chemfaces.comIts antifungal properties have been investigated against select fungal strains, and novel delivery strategies, such as incorporation into electrospun nanofibers, have been explored to enhance its application. researchgate.netcornell.eduunina.itunina.itx-mol.netx-mol.com 5.2.1. Activity against Select Fungal Strains (e.g., Penicillium roqueforti, Aspergillus niger)

This compound has demonstrated significant antifungal activity against Penicillium roqueforti and Aspergillus niger, two common molds known to infest food products. chemfaces.comresearchgate.netunina.itresearchgate.netStudies have reported that this compound inhibited the growth of these fungal strains by more than 60% compared to controls after 72 hours, with this activity persisting at 96 hours. chemfaces.comresearchgate.net Detailed findings include MIC90 values for this compound against P. roqueforti of less than 0.003 mg/mL after 48 hours and 0.025 mg/mL at 72 hours. chemfaces.comresearchgate.netAgainst A. niger, the MIC90 value for this compound was 0.2 mg/mL at 48 hours. chemfaces.comresearchgate.net

{

"data": [

{

"Fungal Strain": "Penicillium roqueforti",

"MIC₉₀ (48 h)": "< 0.003 mg/mL",

"MIC₉₀ (72 h)": "0.025 mg/mL"

},

{

"Fungal Strain": "Aspergillus niger",

"MIC₉₀ (48 h)": "0.2 mg/mL",

"MIC₉₀ (72 h)": "Not specified"

}

],

"type": "table",

"labels": [

{"key": "Fungal Strain", "label": "Fungal Strain", "type": "TEXT"},

{"key": "MIC₉₀ (48 h)", "label": "MIC₉₀ (48 h)", "type": "TEXT"},

{"key": "MIC₉₀ (72 h)", "label": "MIC₉₀ (72 h)", "type": "TEXT"}

]

}

Incorporation into Electrospun Nanofiber Matrices for Sustained Antifungal Release

To improve the delivery and sustained release of this compound for antifungal applications, particularly in areas like food packaging, its incorporation into electrospun nanofiber matrices has been investigated. researchgate.netcornell.eduunina.itunina.itx-mol.netx-mol.comThis compound has been successfully incorporated into nanofibers based on blends of poly(lactic acid) (PLA) and poly(ethylene glycol) (PEG). researchgate.netcornell.eduunina.itStudies on the release of this compound from these nanofibers indicate that the release rate is influenced by the amount and distribution of PEG within the nanofiber matrix. researchgate.netcornell.eduAn initial burst release of this compound associated with the PEG component is typically observed, followed by a sustained release phase, suggesting the presence of this compound in both the PLA and PEG domains of the nanofibers. researchgate.netcornell.eduunina.itThis compound encapsulated in chitosan-tripolyphosphate microbeads and formulated into Mater-Bi polymer matrix films also showed 72 hours of inhibition against P. roqueforti. unina.it 5.3. Antiprotozoal Potency in Preclinical Investigations

Beyond its antibacterial and antifungal activities, this compound has also demonstrated antiprotozoal potency in preclinical investigations. In vitro assays have shown good activity against Trypanosoma brucei rhodesiense and Trypanosoma cruzi. chemfaces.combiocompare.comThese findings suggest potential for this compound as a lead compound for the development of treatments against parasitic diseases caused by these protozoa.

Antiprotozoal Potency in Preclinical Investigations

Activity against Kinetoplastid Parasites (e.g., Trypanosoma brucei rhodesiense, Trypanosoma cruzi)

This compound has demonstrated activity against kinetoplastid parasites, which are responsible for diseases such as human African trypanosomiasis and Chagas disease. chemfaces.comresearchgate.netnih.govms-editions.cl In in vitro assays, this compound has shown good activity against Trypanosoma brucei rhodesiense and Trypanosoma cruzi. chemfaces.comscribd.comtargetmol.com Studies have reported IC₅₀ values for this compound against these parasites in the range of 3.66 µM or lower. chemfaces.comscribd.com

Activity against Apicomplexan Parasites (e.g., Plasmodium falciparum)

Research indicates that this compound also exhibits activity against apicomplexan parasites, including Plasmodium falciparum, the causative agent of malaria. chemfaces.comscribd.commdpi.comukm.my In vitro assays have shown this compound to be active against P. falciparum, with reported IC₅₀ values in the range of 3.66 µM or lower. chemfaces.comscribd.com

Specificity Profile against Parasitic Organisms (e.g., Inactivity against Leishmania donovani)

While demonstrating activity against Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Plasmodium falciparum, studies have also investigated the specificity profile of this compound against other parasitic organisms. chemfaces.comresearchgate.netmdpi.com Some research has indicated inactivity or significantly lower activity of this compound against parasites such as Leishmania donovani when compared to its effects on trypanosomes and Plasmodium. researchgate.netmdpi.com For instance, in one study evaluating alkaloids from Holarrhena africana, activity was selectively observed against Trypanosoma brucei rhodesiense, with alkaloidal fractions not tested against Leishmania donovani due to this selectivity. mdpi.com

Anticancer and Cytotoxic Activities in Preclinical Cell Line Models

This compound has been evaluated for its anticancer and cytotoxic properties in various preclinical cancer cell line models. caymanchem.comchemsrc.comaphrc.orgnih.gov It has shown cytotoxic effects against both drug-sensitive and multi-drug resistant phenotypes. caymanchem.comchemsrc.comaphrc.orgnih.gov

Cytotoxic Effects on Drug-Sensitive Cancer Cell Lines (e.g., HL-60 leukemia cells)

This compound has demonstrated significant cytotoxic effects on various drug-sensitive cancer cell lines. nih.govcaymanchem.comcaymanchem.com Notably, it has shown prominent activity against highly proliferative leukemia cells, such as HL-60. nih.govcaymanchem.comcaymanchem.com Studies have reported IC₅₀ values for this compound against HL-60 leukemia cells around 1.4 µM. nih.govcaymanchem.comcaymanchem.com Other drug-sensitive cell lines against which this compound has shown activity include MOLT-4, K562, U937, and LXFL 529L cells, with reported IC₅₀ values ranging from 0.7 to 2.5 µM. caymanchem.comcaymanchem.com

Activity against Multi-Drug Resistant (MDR) Cancer Phenotypes (e.g., MDA-MB-231-BCRP breast carcinoma cells)

A significant area of investigation for this compound is its activity against multi-drug resistant (MDR) cancer cell lines. caymanchem.comchemsrc.comaphrc.orgnih.govresearchgate.netmdpi.com Research highlights the potential of this compound as a cytotoxic agent against cells exhibiting multi-drug resistance. caymanchem.comchemsrc.comaphrc.orgnih.govresearchgate.net Studies have evaluated its efficacy across various cancer cell lines, including those with MDR phenotypes. chemsrc.comaphrc.orgnih.govresearchgate.net For instance, this compound has shown potency against MDA-MB-231-BCRP breast carcinoma cells, a cell line overexpressing the BCRP efflux transporter, with a reported IC₅₀ of 3.67 µM. aphrc.orgnih.govbio-equip.com While active against MDR lines, the level of activity can vary, as seen with a much higher IC₅₀ of 75.24 µM against the drug-resistant CEM/ADR5000 leukemia cells. aphrc.orgnih.govbio-equip.com

Comparative Cytotoxicity Profiles against Various Tumor Cell Lines

This compound exhibits a range of cytotoxic activity across different tumor cell lines. caymanchem.comcaymanchem.comaphrc.orgnih.gov The IC₅₀ values can vary considerably depending on the cell line and its drug sensitivity profile. caymanchem.comcaymanchem.comaphrc.orgnih.gov For example, while highly effective against HL-60 leukemia cells (IC₅₀ = 1.4 µM), it shows considerably less activity against human breast adenocarcinoma MCF-7 cells (IC₅₀ > 40 µM). nih.gov A study evaluating this compound against nine different cancer cell lines, including sensitive and resistant phenotypes, reported IC₅₀ values ranging from 3.67 µM (MDA-MB-231-BCRP) to 75.24 µM (CEM/ADR5000). aphrc.orgnih.govbio-equip.com This indicates a degree of selectivity in its cytotoxic effects.

Here is a table summarizing some reported in vitro cytotoxicity data for this compound against various cancer cell lines:

| Cell Line | Type | Drug Sensitivity | IC₅₀ (µM) | Source |

| HL-60 | Leukemia | Drug-Sensitive | 1.4 | nih.gov |

| MOLT-4 | Leukemia | Drug-Sensitive | 0.7 | caymanchem.comcaymanchem.com |

| K562 | Leukemia | Drug-Sensitive | 0.8 | caymanchem.comcaymanchem.com |

| U937 | Leukemia | Drug-Sensitive | 2.5 | caymanchem.comcaymanchem.com |

| LXFL 529L | Lung Carcinoma | Drug-Sensitive | 1.2 | caymanchem.comcaymanchem.com |

| MDA-MB-231-BCRP | Breast Carcinoma | MDR (BCRP) | 3.67 | aphrc.orgnih.govbio-equip.com |

| CEM/ADR5000 | Leukemia | MDR (P-gp) | 75.24 | aphrc.orgnih.govbio-equip.com |

| MCF-7 | Breast Adenocarcinoma | Drug-Sensitive | > 40 | nih.gov |

This compound has been shown to induce multiple forms of cell death in cancer cells, including apoptosis, ferroptosis, necroptosis, and autophagy. caymanchem.comaphrc.orgnih.gov This multi-faceted approach to cell death suggests that this compound may target cancer cells through various pathways, potentially aiding in overcoming drug resistance. aphrc.org

Advanced Research Methodologies and Translational Prospects

Analytical and Characterization Techniques Employed in Ungeremine Research

The study of this compound relies heavily on sophisticated analytical and characterization techniques to confirm its identity, determine its purity, and understand its structural properties.

Spectroscopic Analysis (e.g., NMR, 2D-NMR, NOESY, ESI MS)

Spectroscopic methods are fundamental in the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the arrangement of atoms within the molecule. Studies on this compound have utilized 1H and 13C NMR spectra recorded at specific frequencies, such as 600 and 125 MHz, respectively, often in solvents like CDCl₃. acs.org Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to determine spatial relationships between protons, aiding in the confirmation of the molecule's three-dimensional structure. nih.govjst.go.jp

Mass Spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI MS), is a powerful tool for determining the molecular weight and formula of this compound and its derivatives. ESI MS spectra of this compound have shown a characteristic peak at m/z 266 [M + H]⁺, corresponding to the protonated molecule. acs.org High-resolution ESI-MS is also used for precise mass measurements, which helps in confirming the elemental composition. researchgate.net The combination of NMR and MS data is often crucial for the definitive identification of isolated compounds. moravek.combruker.com

Chromatographic Purification and Identification (e.g., TLC, HPLC, Column Chromatography)

Chromatographic techniques are essential for the isolation and purification of this compound from natural sources and for analyzing its purity. Thin Layer Chromatography (TLC) is a simple and cost-effective method used for monitoring reactions, screening samples, and assessing compound purity. silicycle.com Co-TLC experiments with authentic samples can help confirm the identity of isolated this compound. nih.govjst.go.jp

High-Performance Liquid Chromatography (HPLC) is widely used for the separation and purification of this compound from complex mixtures. Preparative HPLC coupled with on-line detection systems, such as flow assays, has been successfully employed for the isolation of this compound based on its biological activity. nih.govjst.go.jp Analytical HPLC is used to determine the purity of this compound samples. mdpi-res.com Column chromatography, including RP-18 Lichroprep columns, has also been utilized in the purification process of this compound and its isomers. acs.org These techniques separate compounds based on their differential partitioning between a stationary and a mobile phase. wjpls.org

Bioanalytical Assays for Efficacy and Mechanism-of-Action Elucidation

Bioanalytical assays are critical for evaluating the biological activity of this compound and understanding the underlying mechanisms responsible for its effects.

For assessing antibacterial activity, rapid bioassays have been developed to evaluate this compound and its analogues against specific bacteria, such as Flavobacterium columnare. acs.org These assays help in determining the minimum inhibitory concentrations and comparing the efficacy of different compounds.

In the context of its reported acetylcholinesterase inhibitory activity, fluorometric flow assay systems coupled with HPLC have been used for on-line detection and isolation of active compounds from plant extracts. nih.govjst.go.jp The IC₅₀ value, representing the concentration of this compound required to inhibit 50% of enzyme activity, is a key metric determined through such assays. This compound has shown stronger acetylcholinesterase inhibitory activity than galanthamine (B1674398) in some studies. nih.govjst.go.jp

Research into the mechanism of action of this compound also involves investigating its interaction with cellular targets. Studies have demonstrated that this compound can impair the activity of both human and bacterial topoisomerases, enzymes crucial for DNA topology regulation. nih.gov Bioassays evaluating topoisomerase activity, such as DNA relaxation assays, are used to quantify the inhibitory effects of this compound. nih.gov Notably, this compound has been found to significantly increase DNA cleavage promoted by bacterial topoisomerase IA, suggesting a potential mechanism for its antibacterial effects. nih.gov The ability of this compound to bind DNA, likely through intercalation facilitated by its planar structure and positively charged nitrogen, is considered important for its topoisomerase-targeting activity. nih.gov

While the provided search results mention various bioanalytical techniques in a general context (e.g., flow cytometry, Western blotting, PCR, ELISA for other compounds or applications), specific detailed applications of Resazurin Reduction, Caspase-Glo, Flow Cytometry, or Western Blotting directly for this compound efficacy or mechanism elucidation were not prominently found within the search snippets for this specific compound.

Development of Advanced Drug Delivery Systems for this compound

The development of advanced drug delivery systems for this compound is an emerging area of research aimed at improving its therapeutic application, potentially by enhancing its solubility, stability, targeting, and controlled release.

One approach explored is the incorporation of this compound into electrospun nanofibers. This compound, an antifungal alkaloid, has been successfully incorporated into nanofibers made from blends of poly(lactic acid) (PLA) and poly(ethylene glycol) (PEG). researchgate.netresearchgate.net These nanofibers can serve as a matrix for controlled release of the compound. Studies have shown that the release rate of this compound from these nanofibers is influenced by the amount and distribution of PEG within the matrix. researchgate.net This indicates that the properties of the nanofiber matrix can be modified to control the release kinetics of this compound. researchgate.net Such systems hold potential for applications requiring sustained release of this compound, such as in active food packaging materials due to its antibacterial properties. researchgate.netresearchgate.net

The broader field of drug delivery systems encompasses various technologies, including micro/nanoparticulated systems, transdermal patches, and implants, which are being researched to improve the delivery of pharmaceutical compounds. ull.esnih.gov While specific detailed research on other advanced delivery systems for this compound was not extensively covered in the search results, the successful incorporation into nanofibers demonstrates the feasibility and ongoing interest in developing tailored delivery strategies for this alkaloid.

Future Directions in this compound Preclinical Development and Therapeutic Target Validation

Future preclinical development of this compound involves further investigation into its potential therapeutic applications and rigorous validation of its molecular targets.

Given its demonstrated activity against bacterial topoisomerase IA, this compound and its derivatives could be explored further as potential antibacterial agents with a novel mechanism of action. nih.gov Structure-activity relationship (SAR) studies are crucial in this regard to identify structural features that enhance antibacterial activity and specificity. acs.org Modifying the this compound structure, particularly the charged nitrogen, could be a strategy to develop derivatives with improved antibacterial properties and potentially reduced toxicity to eukaryotic cells. nih.gov

The acetylcholinesterase inhibitory activity of this compound also suggests potential for its investigation in neurological conditions, such as Alzheimer's disease, where acetylcholinesterase inhibitors are used therapeutically. nih.govjst.go.jpwikipedia.org Further preclinical studies are needed to evaluate its efficacy and safety in relevant animal models of these diseases.

Validation of therapeutic targets is a key aspect of preclinical development. For this compound, this involves confirming the significance of topoisomerase inhibition in its antibacterial effects and further exploring the implications of acetylcholinesterase inhibition. Preclinical studies often involve in vitro research using cell cultures to understand the compound's interactions at the cellular level and in vivo studies using animal models to evaluate efficacy and pharmacokinetics in a biological system. biointron.comoligofastx.com Identifying and validating specific molecular pathways influenced by this compound are crucial for advancing its development as a therapeutic agent. biointron.commdpi.comglioblastomamultiforme.it

Future research could also focus on identifying additional therapeutic targets of this compound using advanced techniques such as proteomics or target-binding assays. The development of this compound as a therapeutic agent will require comprehensive preclinical studies to establish its efficacy, understand its pharmacokinetics and pharmacodynamics, and assess its potential toxicity before progressing to clinical trials. biointron.com

Q & A

Q. What experimental methodologies are recommended to assess Ungeremine’s dual inhibition of mammalian and bacterial topoisomerases?

this compound’s inhibition of human topoisomerases I/IIα and bacterial TopoIA/IV can be evaluated using in vitro relaxation assays with supercoiled DNA. For mammalian systems, IC50 values are determined via fluorometric quantification of DNA unwinding (e.g., 6.1 µM for human Topo I) . Comparative studies should include bacterial models (e.g., E. coli TopoIA) under standardized buffer conditions to ensure reproducibility. Include controls with known inhibitors (e.g., camptothecin for Topo I) to validate assay sensitivity .

Q. How can researchers verify this compound’s cytotoxicity across drug-sensitive and multidrug-resistant (MDR) cancer cell lines?

Use standardized cell viability assays (e.g., MTT or resazurin) across panels of cell lines, such as HL-60 (IC50 = 1.3 µM), K562 (IC50 = 0.8 µM), and MDR variants. Include dose-response curves and calculate selectivity indices relative to non-cancerous cells. For mechanistic insights, pair cytotoxicity data with apoptosis markers (e.g., caspase-3 activation) and ROS quantification .

Q. What analytical techniques are critical for identifying this compound in natural sources or synthetic mixtures?

High-resolution LC-MS/MS with CID fragmentation (e.g., m/z 266.08 for [M+H]+ and fragment ions at m/z 248.04 and 208.05) is essential. TLC-bioautography using acetylcholinesterase (AChE) inhibition assays can screen bioactive fractions, followed by NMR for structural confirmation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antibacterial specificity while minimizing eukaryotic toxicity?

Focus on modifying the positively charged nitrogen, as it correlates with eukaryotic cytotoxicity but is absent in bacterial TopoIA inhibitors. Synthesize derivatives with uncharged nitrogen groups (e.g., tertiary amines) and test their TopoIA inhibition using in vitro DNA cleavage assays. Compare toxicity profiles in bacterial vs. mammalian cell models .

Q. What strategies resolve contradictions in reported IC50 values for this compound’s topoisomerase inhibition across studies?

Discrepancies may arise from assay conditions (e.g., ATP concentration, pH) or DNA substrate purity. Standardize protocols using commercially validated kits and include inter-laboratory validation. Perform meta-analyses of published data to identify confounding variables (e.g., buffer composition) .

Q. How can researchers design in vivo studies to evaluate this compound’s antitumor efficacy while addressing bioavailability challenges?

Use xenograft models (e.g., GXF251L) with twice-weekly dosing (60 mg/kg) and monitor tumor volume via caliper measurements. To enhance bioavailability, explore formulation strategies like liposomal encapsulation or pro-drug derivatives. Pair pharmacokinetic studies (plasma half-life, tissue distribution) with toxicity endpoints (e.g., liver enzymes) .

Q. What computational approaches support the identification of this compound’s off-target effects in eukaryotic systems?

Molecular docking against topoisomerase isoforms (e.g., human Topo IIβ vs. bacterial TopoIV) can predict binding affinities. Combine with transcriptomic profiling (RNA-seq) of treated cells to uncover pathways like ferroptosis or necroptosis. Validate predictions using CRISPR-Cas9 knockout models of suspected targets .

Methodological Considerations

- Data Reprodubility : Document buffer compositions (e.g., 35 mM Tris-HCl, 72 mM KCl for Topo assays) and cell culture conditions (e.g., serum concentration) to enable replication .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for tumor burden endpoints and humane euthanasia criteria .

- Contradiction Analysis : Use funnel plots or sensitivity analyses in systematic reviews to address publication bias in cytotoxicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.